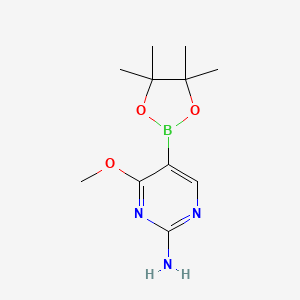![molecular formula C9H9FN4O B1532829 3-(2-aminoéthyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955540-72-3](/img/structure/B1532829.png)
3-(2-aminoéthyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Vue d'ensemble
Description
The compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” belongs to the class of organic compounds known as triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been studied for various properties .
Molecular Structure Analysis
Triazines have a six-membered ring structure with three nitrogen atoms and three carbon atoms. The specific compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would have additional functional groups attached to this ring, including a 2-aminoethyl group and a fluorine atom .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . The specific reactivity of “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the nature of its functional groups.Applications De Recherche Scientifique
Synthèse de médicaments anti-allergiques
Ce composé est prometteur dans la synthèse de médicaments anti-allergiques. L’histamine, une substance biologiquement active, joue un rôle crucial dans les maladies allergiques, et ses récepteurs, en particulier H1, sont ciblés par les médicaments anti-allergiques. La structure de 3-(2-aminoéthyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one suggère un potentiel en tant qu’antagoniste du récepteur H1, ce qui pourrait être bénéfique dans le traitement des allergies .
Développement d’agents antidiabétiques
L’échafaudage benzo[d][1,2,3]triazin-4(3H)-one est associé à des composés qui ont montré une activité d’inhibition de l’α-glucosidase significative. Ceci est crucial pour le développement de médicaments antidiabétiques, car les inhibiteurs de l’α-glucosidase aident à contrôler les niveaux de sucre dans le sang chez les patients atteints de diabète de type 2 .
Recherche anticancéreuse
Des composés contenant la partie benzo[d][1,2,3]triazin-4(3H)-one ont été évalués pour leurs propriétés anticancéreuses. Ils ont montré une activité puissante contre diverses lignées cellulaires cancéreuses, y compris le carcinome pulmonaire humain (A549) et le cancer du sein (MCF-7), suggérant que This compound pourrait être un composé de tête précieux dans la recherche sur le cancer .
Propriétés antioxydantes
Le potentiel antioxydant des dérivés de benzo[d][1,2,3]triazin-4(3H)-one a été documenté. Les antioxydants jouent un rôle essentiel dans la protection des cellules contre le stress oxydatif, qui est impliqué dans de nombreuses maladies. Par conséquent, ce composé pourrait contribuer au développement de nouvelles thérapies antioxydantes .
Applications antimicrobiennes
La classe structurelle des benzo[d][1,2,3]triazin-4(3H)-ones a été explorée pour ses propriétés antimicrobiennes. Compte tenu de la préoccupation croissante concernant la résistance aux antibiotiques, de nouveaux composés comme This compound offrent un espoir pour le développement de nouveaux agents antimicrobiens .
Neuropharmacologie
En raison de sa similitude structurelle avec des analogues connus de neurotransmetteurs, ce composé pourrait avoir des applications en neuropharmacologie, en particulier dans la modulation des récepteurs couplés aux protéines G (RCPG), qui sont une cible pour divers médicaments neurologiques .
Études d’inhibition enzymatique
Le potentiel du composé à inhiber des enzymes, telles que celles impliquées dans les voies de l’histamine, pourrait en faire un outil précieux pour étudier les fonctions enzymatiques et concevoir des inhibiteurs enzymatiques à des fins thérapeutiques .
Mécanisme D'action
Target of Action
The primary targets of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are histamine H1 receptors and cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in various physiological functions. Histamine H1 receptors are involved in allergic reactions , while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine .
Mode of Action
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one interacts with its targets by acting as an antagonist to histamine H1 receptors and an inhibitor to AChE and BuChE . As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound involved in allergic reactions . As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its levels in the brain .
Biochemical Pathways
The action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one affects several biochemical pathways. By blocking histamine H1 receptors, it interferes with the histamine-mediated allergic response pathway . By inhibiting AChE and BuChE, it impacts the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The antagonistic action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on histamine H1 receptors can help alleviate symptoms of allergic reactions . Its inhibitory effect on AChE and BuChE can potentially enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Orientations Futures
The future directions for research on “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the results of initial studies on its properties and potential applications. Given the wide range of uses for triazine derivatives, there could be many possible directions for future research .
Analyse Biochimique
Biochemical Properties
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological functions . The interaction between 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and the H1 receptor leads to the activation of phosphatidase C through G proteins, promoting an increase in Ca2+ concentration and resulting in vasodilation and increased capillary permeability .
Cellular Effects
The effects of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the H1 receptor by 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one leads to increased intracellular Ca2+ levels, which can affect various downstream signaling pathways . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways involving G proteins and phosphatidase C . This activation results in increased intracellular Ca2+ levels, which can further modulate various cellular processes. Additionally,
Propriétés
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNLWVOFGKGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)


![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)


![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)

